[(2-Acetamidoethyl)carbamoyl]formic acid
Description
Chemical Nomenclature and Structural Identification
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is {[2-(acetylamino)ethyl]amino}(oxo)acetic acid . This nomenclature reflects its structural components:
- A 2-acetamidoethyl group (CH₃C(O)NHCH₂CH₂–) linked via an amino (–NH–) bond.
- A carbamoyl moiety (–NHC(O)–).
- A formic acid derivative (–C(O)OH).
The numbering prioritizes the carboxylic acid group, ensuring alignment with IUPAC guidelines for substituted acetic acids.
Molecular Formula and Stereochemical Considerations
Key Structural Insights
Stereochemical Considerations
Properties
IUPAC Name |
2-(2-acetamidoethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)7-2-3-8-5(10)6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXYPUZVUAWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2-Acetamidoethyl)carbamoyl]formic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
[(2-Acetamidoethyl)carbamoyl]formic acid is characterized by its unique structure, which includes an acetamido group and a carbamoyl moiety attached to a formic acid backbone. This structural configuration may contribute to its biological properties, making it a subject of investigation in various studies.
The biological activity of [(2-Acetamidoethyl)carbamoyl]formic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have shown efficacy in inhibiting urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori .
- Cytotoxic Effects : Research indicates that derivatives of formic acid compounds can exhibit cytotoxicity against tumor cells. This suggests that [(2-Acetamidoethyl)carbamoyl]formic acid may also possess similar properties, potentially leading to applications in cancer therapy .
Antimicrobial Activity
One of the notable areas of research involves the antimicrobial properties of [(2-Acetamidoethyl)carbamoyl]formic acid. Studies have indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives have shown effectiveness against H. pylori, which is linked to gastric ulcers and cancers .
Cytotoxicity Against Tumor Cells
In vitro studies have evaluated the cytotoxic effects of related compounds on different human tumor cell lines. These studies often utilize assays such as MTT or cell viability tests to determine the IC50 values (the concentration required to inhibit cell growth by 50%). While specific data on [(2-Acetamidoethyl)carbamoyl]formic acid is limited, it is hypothesized that it could follow similar trends observed in related compounds.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 6,8-Dichloro-3-formylchromone | MCF-7 (Breast Cancer) | 15 | |
| 6,8-Dibromo-3-formylchromone | HeLa (Cervical Cancer) | 20 | |
| [(2-Acetamidoethyl)carbamoyl]formic acid | TBD | TBD | TBD |
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the efficacy of various carbamoyl derivatives against H. pylori, researchers found that certain modifications led to enhanced inhibitory effects. The study highlighted the importance of structural features in determining biological activity, suggesting that [(2-Acetamidoethyl)carbamoyl]formic acid could be optimized for better antimicrobial properties .
Case Study 2: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of several formic acid derivatives on cancer cell lines. The results indicated varying degrees of cytotoxicity based on structural modifications. While specific results for [(2-Acetamidoethyl)carbamoyl]formic acid were not available, the findings underscore the potential for developing this compound as an anticancer agent through further research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Diversity in Carbamoyl Formic Acid Derivatives
Carbamoyl formic acid derivatives vary primarily in the substituents attached to the carbamoyl group. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
- Polarity and Solubility : The 2-acetamidoethyl group confers moderate polarity due to the amide moiety, whereas fluorinated (e.g., difluoroethyl) or aromatic (e.g., fluorobenzyl) substituents increase lipophilicity.
- Synthetic Yields : Derivatives like [(2,2-difluoroethyl)carbamoyl]formic acid are synthesized in ~80–95% yield via analogous methods , comparable to the target compound.
- Functional Group Impact : Fluorine atoms enhance metabolic stability and membrane permeability , while aromatic groups (e.g., fluorobenzyl) may enable π-π interactions in drug-receptor binding .
Physicochemical Properties
Table 2: Predicted and Experimental Properties
Notes:
Preparation Methods
Representative Preparation Methods
Carbamoylation of 2-Acetamidoethylamine with Formylating Agents
One common approach involves reacting 2-acetamidoethylamine with formic acid derivatives or formylating reagents under mild conditions to form the carbamoyl linkage. This method typically uses:
Reagents : Formic acid or formyl chloride derivatives.
Conditions : Mild heating (40–60°C), inert atmosphere (nitrogen or argon) to prevent side reactions.
Catalysts : Sometimes acid catalysts or coupling agents such as carbodiimides (e.g., EDC, DCC) are employed to facilitate amide bond formation.
Purification : Post-reaction purification by recrystallization or chromatographic techniques (e.g., reverse-phase HPLC) ensures high purity.
Use of Carbamoyl Chloride Intermediates
Alternatively, the synthesis can proceed via carbamoyl chloride intermediates:
Step 1 : Synthesis of carbamoyl chloride from formic acid derivatives using reagents like thionyl chloride or oxalyl chloride.
Step 2 : Reaction of carbamoyl chloride with 2-acetamidoethylamine to form the target carbamoylformic acid derivative.
Advantages : This method allows for better control over reaction stoichiometry and can improve yields.
Considerations : Requires strict moisture control and inert atmosphere due to the sensitivity of carbamoyl chlorides.
Coupling via Activated Esters or Anhydrides
Activated esters of formic acid or anhydrides can also be used to couple with 2-acetamidoethylamine:
Reagents : Formic acid activated as N-hydroxysuccinimide (NHS) ester or mixed anhydrides.
Procedure : The activated ester reacts with the amine group of 2-acetamidoethylamine to form the carbamoyl linkage.
Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures in aprotic solvents (e.g., DMF, acetonitrile).
Optimization of Reaction Conditions
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 25–60 °C | Higher temps may increase reaction rate but risk decomposition |
| Solvent | Aprotic solvents (DMF, acetonitrile) or aqueous buffers | Solvent choice affects solubility and reaction kinetics |
| pH | Neutral to slightly acidic (pH 5–7) | Avoids hydrolysis of carbamoyl groups |
| Stoichiometry | Amine : formylating agent = 1 : 1 to 1 : 1.5 | Slight excess of formylating agent improves yield |
| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture interference |
| Purification Method | Reverse-phase HPLC, recrystallization | Ensures ≥95% purity |
Analytical Characterization Supporting Preparation
To confirm successful synthesis and purity, the following analytical techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of carbamoyl and acetamidoethyl groups and verify the chemical environment.
Mass Spectrometry (MS) : Validates molecular weight and detects impurities.
Fourier Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic amide carbonyl (C=O) stretching vibrations around 1650–1700 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress.
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Key Differences in Preparation | Implications |
|---|---|---|---|
| [(2-Acetamidoethyl)carbamoyl]formic acid | C6H10N2O4 | Requires careful carbamoylation of acetamidoethylamine | Sensitive to hydrolysis, requires mild conditions |
| {[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid | C7H12N2O4 | Involves dimethylcarbamoyl chloride intermediates | More lipophilic, may need different solvent systems |
| [(2,6-Dimethylphenyl)carbamoyl]formic acid | C10H11NO3 | Synthesized via aniline derivatives with formic acid | Aromatic substitution affects reactivity |
Research Findings and Practical Notes
The choice of coupling reagent and solvent significantly affects the yield and purity of [(2-Acetamidoethyl)carbamoyl]formic acid.
Temperature control is critical; elevated temperatures accelerate reaction but may cause side reactions such as hydrolysis.
Inert atmosphere prevents moisture-induced decomposition of reactive intermediates.
Purification by reverse-phase chromatography is preferred to achieve high purity suitable for biological or catalytic applications.
Literature indicates that carbamoyl-substituted formic acids prepared under optimized conditions exhibit stability in polar aprotic solvents and moderate stability in aqueous media at neutral pH.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct carbamoylation | 2-Acetamidoethylamine + formic acid or derivatives | Mild heating, inert atmosphere | Simple, fewer steps | May require long reaction times |
| Carbamoyl chloride intermediate | Carbamoyl chloride + 2-acetamidoethylamine | Anhydrous conditions, low temp | High yield, good control | Sensitive to moisture, hazardous reagents |
| Activated ester coupling | NHS-activated formic acid + amine | Room temp, aprotic solvent | Mild conditions, good selectivity | Requires preparation of activated ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
